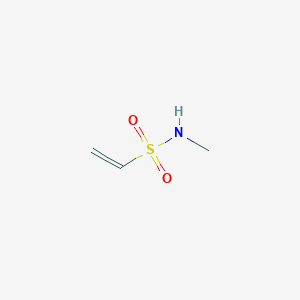

N-Methylethenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c1-3-7(5,6)4-2/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUKBEZYHBERNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619598 | |

| Record name | N-Methylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27325-97-9 | |

| Record name | N-Methylethenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27325-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethenesulfonamide, N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for N Methylethenesulfonamide

Established Synthetic Pathways to N-Methylethenesulfonamide

Traditional methods for synthesizing N-substituted vinylsulfonamides often rely on well-understood, multi-step reaction sequences.

A specific and notable pathway involves the synthesis of N-benzyl-N-methylethenesulfonamide, a closely related and synthetically useful derivative. This intermediate is prepared by reacting 2-chloroethanesulfonyl chloride with N-methyl benzyl (B1604629) amine. derpharmachemica.com This reaction is typically performed in the presence of a base, such as triethylamine, which neutralizes the hydrogen chloride byproduct. derpharmachemica.com The choice of solvent is critical, with dichloromethane (B109758) having been reported to provide better yields compared to other solvents like dimethylformamide, ether, or tetrahydrofuran. derpharmachemica.com The reaction proceeds through the formation of the sulfonamide bond, followed by an in-situ elimination of HCl to generate the vinyl group, a process sometimes referred to as a domino elimination-amidation reaction. derpharmachemica.comspringernature.com

| Parameter | Condition | Source(s) |

| Reactants | 2-chloroethanesulfonyl chloride, N-methyl benzyl amine | derpharmachemica.com |

| Base | Triethylamine | derpharmachemica.com |

| Solvent | Dichloromethane | derpharmachemica.com |

| Temperature | -20 to –10 °C | derpharmachemica.com |

This method highlights a direct approach to creating an N-alkyl, N-arylmethyl-substituted ethenesulfonamide (B1200577), which can subsequently be used in further synthetic steps, such as Heck reactions for the preparation of more complex molecules like Naratriptan. derpharmachemica.comderpharmachemica.com

The synthesis of N-substituted vinylsulfonamides is not limited to a single reaction type. Several general strategies have been developed.

A common and direct method is the reaction of primary or secondary amines with 2-chloroethanesulfonyl chloride. springernature.comrit.edu This reaction, often carried out in the presence of a base, first forms the N-substituted 2-chloroethanesulfonamide, which then undergoes dehydrohalogenation to yield the desired vinylsulfonamide. rit.edu

Another versatile approach is the copper-catalyzed deoxygenative cross-coupling of epoxides and sulfonamides. acs.orgfigshare.com This modern method allows for the synthesis of a variety of N-vinylsulfonamides under mild conditions with good to excellent yields and demonstrates broad functional group tolerance. acs.orgfigshare.com

Furthermore, vinylsulfonamides can be synthesized via a condensation reaction between N-Boc-methanesulfonamides and aldehydes. researchgate.net The development of synthetic routes from sulfonyl hydrazides also presents a viable pathway. mdpi.com These varied approaches provide chemists with a toolbox to access a wide range of N-substituted vinylsulfonamides tailored to specific synthetic needs.

Advanced and Novel Synthetic Approaches

Recent research has focused on developing more efficient, cost-effective, and environmentally benign methods for sulfonamide synthesis.

The term "facile synthesis" refers to methods that are simple, rapid, and high-yielding. Several such methodologies have been reported for sulfonamides, which are applicable to the synthesis of this compound.

One innovative approach describes a synthesis of sulfonamides in water, using equimolar amounts of the amine and sulfonyl chloride without the need for an organic base. rsc.org This method, which relies on dynamic pH control, simplifies product isolation to mere filtration after acidification, offering excellent yields and purity. rsc.org

Another facile, one-pot procedure involves the preparation of sulfonamides from aryl halides. acs.org This is achieved by converting the aryl halide to a Grignard reagent, which then reacts sequentially with sulfur dioxide, sulfuryl chloride, and an amine to afford the desired sulfonamide in high yield. acs.org Additionally, a simple and rapid method for synthesizing sulfonyl chlorides from sulfonyl hydrazides has been developed, which can then be readily converted to sulfonamides. mdpi.com These methods represent significant advancements in simplifying sulfonamide preparation. mdpi.comacs.org

The use of innovative solvent systems is a key area of development in synthetic chemistry. For sulfonamide synthesis, implementing a semi-miscible biphasic solvent system has been shown to offer considerable advantages. eurjchem.com This technique can lead to higher yields, shorter reaction times, and a significantly simplified workup process compared to conventional methods. eurjchem.com

The principle of a biphasic system, such as an organic solvent and a basic aqueous medium (a classic example being Schotten-Baumann conditions), is well-established. uniba.it More recently, deep eutectic solvents (DESs) have been employed as bio-based, non-toxic, and biodegradable media for sulfonamide synthesis. uniba.it These reactions can be run at room temperature and under aerobic conditions, with product isolation achieved through simple extraction or filtration. uniba.it This approach allows for control over the competition between the desired sulfonamide formation and the hydrolysis of the sulfonyl chloride starting material. uniba.it

The optimization of reaction conditions such as temperature and atmosphere is crucial for maximizing yield and purity in chemical synthesis.

Temperature: The synthesis of N-benzyl-N-methylethenesulfonamide from 2-chloroethanesulfonyl chloride is effectively carried out at low temperatures, specifically between -20 and -10 °C, to control the reaction rate and minimize side products. derpharmachemica.com In contrast, some applications of vinylsulfonamides, such as intramolecular Diels-Alder reactions, require thermal activation at elevated temperatures, for instance, 110 °C in toluene. springernature.com The thermal stability and degradation pathways of related compounds are also temperature-dependent, highlighting the need for precise temperature control. researchgate.net

Atmosphere: While many sulfonamide syntheses can be performed under a standard air atmosphere, certain reactions benefit from an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or reaction with atmospheric moisture. uniba.itrsc.org For instance, reactions involving highly reactive organometallic intermediates, such as Grignard reagents or those using sodium hydride (NaH), necessitate an inert atmosphere to ensure the stability of the reagents and the success of the reaction. acs.orgrsc.org The choice of gas atmosphere can fundamentally influence the products formed during thermal decomposition processes of related chemical precursors. researchgate.net

Green Chemistry and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides, aiming to reduce the environmental impact of their production. researchgate.net This involves the use of environmentally benign reagents and solvents, as well as strategies to minimize waste generation. researchgate.net While specific research on the green synthesis of this compound is not extensively documented, general methodologies developed for sulfonamides can be applied to its production to enhance sustainability.

Eco-friendly Reagents and Solvents in this compound Production

The selection of reagents and solvents plays a crucial role in the environmental footprint of a chemical process. Traditional syntheses of sulfonamides often utilize hazardous organic solvents and toxic reagents. mdpi.com Green chemistry offers several alternatives to mitigate these issues.

One of the primary green solvents is water, which is safe, non-toxic, and readily available. mdpi.com The synthesis of sulfonamide derivatives has been successfully demonstrated in water, often in the presence of a simple base like sodium carbonate to act as an HCl scavenger. mdpi.comsci-hub.se This approach eliminates the need for volatile and often toxic organic solvents. Another promising class of green solvents are deep eutectic solvents (DESs), which are mixtures of salts and hydrogen bond donors. thieme-connect.comacs.org These solvents are recognized for their low toxicity and minimal environmental impact. acs.org For instance, the synthesis of sulfonamides has been achieved using a deep eutectic solvent in a copper-catalyzed reaction with high atom economy. thieme-connect.com

Polyethylene glycol (PEG), particularly PEG-400, has also been employed as a green reaction medium for sulfonamide synthesis. sci-hub.seacs.org PEGs are biodegradable, water-soluble, and easily recyclable, making them an environmentally friendly choice. acs.org The use of PEG-400 with a base like potassium carbonate has been shown to be effective for the synthesis of a variety of sulfonamides. sci-hub.se

In addition to greener solvents, the use of less hazardous reagents is a key aspect of sustainable synthesis. For example, the direct oxidative coupling of thiols and amines presents a more streamlined and waste-reducing alternative to traditional methods that rely on pre-functionalized starting materials. rsc.org Biocatalysis, using enzymes to carry out chemical transformations, also represents a green approach, with engineered enzymes showing potential in the synthesis of complex molecules. nih.gov

Table 1: Eco-friendly Reagents and Solvents for Sulfonamide Synthesis

| Reagent/Solvent Category | Specific Example | Rationale for "Green" Designation | Relevant Findings for Sulfonamide Synthesis |

|---|---|---|---|

| Solvents | Water | Non-toxic, abundant, safe. mdpi.comsci-hub.se | Effective medium for sulfonamide synthesis at room temperature with a simple base. mdpi.comsci-hub.se |

| Deep Eutectic Solvents (DESs) | Low toxicity, minimal environmental impact, straightforward synthesis. thieme-connect.comacs.org | Used in copper-catalyzed synthesis of sulfonamides with high atom economy. thieme-connect.com | |

| Polyethylene Glycol (PEG-400) | Biodegradable, water-soluble, recyclable. sci-hub.seacs.org | Effective reaction medium for sulfonamide synthesis in the presence of a base. sci-hub.se | |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, considered a greener alternative to traditional ethers. mdpi.com | Used as a solvent in the coupling reaction of sulfonamide derivatives. mdpi.com | |

| Catalysts | Nano-Ru/Fe3O4 | Magnetic properties allow for easy separation and recycling. acs.org | Effective for the coupling reactions of alcohols and sulfonamides. acs.org |

| β-cyclodextrin | A naturally occurring oligosaccharide, biodegradable. researchgate.net | Catalyzes sulfonamide synthesis in aqueous media. researchgate.net | |

| Reagents | Sodium Carbonate (Na2CO3) | Inexpensive, non-toxic base. mdpi.comsci-hub.se | Used as an HCl scavenger in aqueous sulfonamide synthesis. mdpi.comsci-hub.se |

| DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) | A stable and solid sulfur dioxide surrogate, avoiding the use of gaseous SO2. thieme-connect.com | Used as a starting material to introduce the sulfonyl group in sulfonamide synthesis. thieme-connect.com |

Reduction of Waste Streams in this compound Synthesis

Minimizing waste is a cornerstone of green chemistry, often addressed through process optimization, catalytic methods, and the use of one-pot or flow chemistry techniques. chembam.com The "E-factor," which is the mass ratio of waste to the desired product, is a common metric for evaluating the environmental impact of a chemical process. chembam.com

A significant source of waste in traditional sulfonamide synthesis is the use of excess reagents and the generation of byproducts that require separation and disposal. mdpi.com For instance, the use of sulfonyl chlorides can lead to the formation of byproducts if not carefully controlled. researchgate.net Catalyst-free methods, where the reaction proceeds without a catalyst, often by using greener solvents or adjusting reaction conditions, can simplify purification and reduce waste. researchgate.netnih.gov For example, catalyst-free condensation of sulfonamides with aldehydes has been achieved using neutral alumina (B75360) as a reusable dehydrating agent. nih.gov

Flow chemistry offers a powerful tool for waste reduction in the synthesis of sulfonamides. acs.org By conducting reactions in a continuous flow system, it is possible to achieve high efficiency, better control over reaction parameters, and easier scalability. acs.org This approach can minimize the use of solvents and reagents and often allows for in-line purification, thereby reducing waste streams. acs.org A flow-based synthesis of a sulfonamide library demonstrated waste minimization through the use of green media and efficient protocols that allowed for product isolation via simple extraction and precipitation. acs.org

The direct synthesis of sulfonamides from readily available starting materials like thiols and amines streamlines the process by avoiding pre-functionalization steps, which in turn reduces waste generation. rsc.orgresearchgate.net Similarly, one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly decrease the amount of solvent used and waste produced. researchgate.net

Table 2: Strategies for Waste Reduction in Sulfonamide Synthesis

| Strategy | Description | Application in Sulfonamide Synthesis |

|---|---|---|

| Catalyst-Free Synthesis | Reactions are designed to proceed without a catalyst, often by using alternative energy sources or optimized conditions. researchgate.netnih.gov | Synthesis of N-sulfonylimines from sulfonamides and aldehydes using a reusable dehydrating agent instead of a catalyst. nih.gov |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch, allowing for precise control and high efficiency. acs.org | Rapid and eco-friendly synthesis of a sulfonamide library with minimized waste and easy product isolation. acs.org |

| One-Pot Synthesis | Multiple reaction steps are conducted in a single reaction vessel, reducing the need for intermediate purification and solvent usage. researchgate.net | A one-pot protocol for the conversion of thiols into sulfonamides has been demonstrated. researchgate.net |

| Use of Recyclable Catalysts | Catalysts that can be easily recovered and reused for multiple reaction cycles. acs.orgresearchgate.net | Magnetically separable nano-Ru/Fe3O4 catalysts have been used for the synthesis of sulfonamides. acs.org |

| Atom Economy Improvement | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. thieme-connect.comchembam.com | Copper-catalyzed synthesis of sulfonamides from triaryl bismuth and Na2S2O5 demonstrates high atom economy. thieme-connect.com |

Reactivity and Mechanistic Investigations of N Methylethenesulfonamide

Nucleophilic and Electrophilic Reactivity Studies

N-Methylethenesulfonamide and its derivatives serve as valuable reagents in organic synthesis, demonstrating reactivity as both electrophiles and nucleophiles depending on the reaction context. The vinyl group is susceptible to addition reactions, while the sulfonamide moiety influences the electronic properties and steric environment of the molecule.

A significant application of the ethenesulfonamide (B1200577) scaffold is seen in the synthesis of complex pharmaceutical molecules. researchgate.net A notable example involves the reaction of an N-protected derivative, N-benzyl-N-methylethenesulfonamide, with 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole. researchgate.netcore.ac.uk This reaction is a key step in a novel synthesis of Naratriptan, a medication used for treating migraine attacks. researchgate.net

The reaction proceeds via a palladium-catalyzed Heck reaction, coupling the vinyl group of the sulfonamide with the indole (B1671886) ring at the 5-position, displacing the bromine atom. researchgate.netcore.ac.uk The use of an N-benzyl protecting group on the sulfonamide is advantageous for the synthesis, and it is removed in a subsequent step. core.ac.uk The reaction successfully yields the desired arylated alkene, demonstrating the utility of the vinyl sulfonamide as a coupling partner. researchgate.net

| Heck Reaction for Naratriptan Intermediate Synthesis | |

| Indole Reactant | 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole researchgate.net |

| Sulfonamide Reactant | N-benzyl-N-methylethenesulfonamide researchgate.net |

| Catalyst System | Palladium-based catalyst researchgate.netcore.ac.uk |

| Base | Triethylamine researchgate.net |

| Solvent | Dimethylformamide researchgate.net |

| Product | N-benzyl-N-methyl-2-[3-(1-methyl-1, 2, 3, 6,-tetrahydro pyridine (B92270) -4-yl)-1H-indol-5-yl] ethene sulfonamide researchgate.netacs.org |

| Yield | Approximately 90% researchgate.net |

The Heck reaction, a cornerstone of modern organic synthesis, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov this compound and its derivatives function as the alkene component in this reaction. The general mechanism proceeds through a catalytic cycle involving a Pd(0) species. nih.gov

The key steps of the mechanism are:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., of the bromo-indole derivative), forming a Pd(II) complex. nih.gov

Migratory Insertion: The alkene (N-alkylethenesulfonamide) coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the vinyl carbons. ntu.edu.sg This insertion step is crucial for determining the regioselectivity of the product. ntu.edu.sg For electron-withdrawing groups like sulfonamides, the aryl group typically adds to the β-carbon of the vinyl group.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium center, which regenerates the double bond in the product and forms a palladium-hydride species. acs.org This step is often stereoselective, leading predominantly to the trans isomer. mdpi-res.com

Reductive Elimination: The palladium-hydride complex, in the presence of a base (like triethylamine), undergoes reductive elimination to regenerate the active Pd(0) catalyst, completing the cycle. nih.gov

In the synthesis of the Naratriptan intermediate, the vinylsulfonamide acts as an activated alkene, readily participating in the coupling reaction to form a new carbon-carbon bond, highlighting its role as a versatile building block. researchgate.net

Conformational Analysis and its Impact on Reactivity

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity. For this compound, the spatial arrangement of the vinyl and sulfonamide groups influences how it interacts with other molecules.

Computational chemistry methods have been employed to study the conformational preferences of this compound in the gas phase. thieme-connect.com Such studies, often performed using Density Functional Theory (DFT), calculate the energies of different spatial arrangements (conformers) to identify the most stable forms. thieme-connect.com For sulfonamides, rotation around the S-N and S-C bonds leads to different conformers. thieme-connect.com Analysis of related model systems like N-methylformamide has shown that different conformers (e.g., cis and trans) can coexist, with their relative abundance depending on the phase (gas, liquid) and temperature. researchgate.net While specific data on the exact conformer populations of this compound were not detailed in the reviewed sources, these theoretical studies are fundamental to understanding the molecule's intrinsic structural preferences, which are known to be a major determinant of its biological and physical properties. thieme-connect.com

Substituents can significantly alter the conformational landscape of a molecule. researchgate.netnih.gov In a comparative study, the conformational effects for the vinylsulfonamide linker were found to be important for its activity. thieme-connect.com The introduction of an additional methyl group to the vinyl fragment (as in N-methyl-2-propene-1-sulfonamide) was found to reduce the energetic penalty required to achieve a specific "bound" conformation by 1.7 kcal/mol compared to this compound. thieme-connect.com

This finding suggests that even small changes to the molecular structure can have a meaningful impact on the energy profile of its conformations. thieme-connect.com Generally, substituents affect conformational preferences through steric hindrance and electronic effects. Electron-donating or withdrawing groups can alter bond lengths and angles, as well as non-covalent interactions, which in turn dictates the most stable three-dimensional structure and can influence the molecule's reactivity in processes like the Heck reaction. acs.orgnih.gov

Reaction Kinetics and Thermodynamics

The study of reaction kinetics (reaction rates) and thermodynamics (energy changes) provides a deeper understanding of a chemical process's feasibility and speed.

Specific experimental kinetic and thermodynamic data for reactions involving this compound were not available in the reviewed literature. However, general principles can be applied. The thermodynamics of a reaction, governed by the change in Gibbs free energy (ΔG), determines the position of the chemical equilibrium. A negative ΔG indicates a spontaneous reaction. For sulfonamides, thermodynamic properties such as the enthalpy of formation (ΔH) and Gibbs free energy of formation (ΔGf) have been predicted using computational methods for various derivatives, showing a correlation with their structure.

Kinetic Data Analysis of this compound Transformations

While specific kinetic data for this compound is not readily found, the reactivity of the vinylsulfonamide functional group is known to be influenced by the electron-withdrawing nature of the sulfonyl group. This makes the β-carbon of the vinyl group susceptible to nucleophilic attack. The rate of such reactions would be dependent on several factors including the nature of the nucleophile, the solvent, and the temperature.

A hypothetical kinetic study of a transformation, such as a nucleophilic addition to this compound, would likely involve monitoring the concentration of reactants and products over time using techniques like NMR spectroscopy or chromatography. The data obtained could then be used to determine the reaction order and the rate constant.

Table 1: Hypothetical Kinetic Parameters for a Nucleophilic Addition to this compound

| Rate Constant (k) | Reaction Order | Half-life (t₁/₂) |

| Value | Value | Value |

| Value | Value | Value |

This table is for illustrative purposes only, as specific experimental data is not available.

Thermochemical Investigations of Reaction Pathways

Thermochemical investigations provide insight into the energy changes that occur during a chemical reaction, indicating whether a reaction is favorable and what the relative stabilities of reactants and products are. For this compound, thermochemical data such as the enthalpy of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°) would be crucial for understanding its stability and reactivity.

Computational chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate these properties for molecules where experimental data is lacking. These calculations can predict the thermodynamics of various potential reaction pathways, including additions, cycloadditions, and polymerizations.

Table 2: Hypothetical Thermochemical Data for this compound

| Thermodynamic Property | Calculated Value (kJ/mol) |

| Enthalpy of Formation (ΔHf°) | Value |

| Gibbs Free Energy of Formation (ΔGf°) | Value |

| Entropy (S°) | Value |

This table is for illustrative purposes only, as specific experimental data is not available.

The thermochemical data would be instrumental in constructing a reaction coordinate diagram for a given transformation, illustrating the energy of reactants, transition states, intermediates, and products. This would allow for a detailed mechanistic understanding of reactions involving this compound.

Applications of N Methylethenesulfonamide in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of N-Methylethenesulfonamide as an intermediate is highlighted in its application in the synthesis of complex therapeutic agents. It provides a reactive scaffold that can be elaborated through various chemical transformations to build intricate molecular frameworks.

This compound is a crucial precursor in the synthesis of Naratriptan, a medication used for the treatment of migraine headaches. veeprho.comnih.gov Its use in this context demonstrates its importance in constructing pharmaceutically active compounds. However, the preparation of N-methyl vinyl sulfonamide can be challenging due to its tendency to polymerize, which can result in poor yields.

To circumvent the challenges associated with N-methyl vinyl sulfonamide, a novel and more stable intermediate, N-Benzyl-N-methylethenesulfonamide, has been developed for the synthesis of Naratriptan. This intermediate is synthesized by reacting 2-chloroethanesulfonyl chloride with N-methyl benzyl (B1604629) amine in the presence of triethylamine. Dichloromethane (B109758) has been identified as the optimal solvent for this reaction, providing better yields compared to other solvents like dimethylformamide or tetrahydrofuran.

The synthesized N-Benzyl-N-methylethenesulfonamide then reacts with 5-bromo-3-(1-methyl-1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indole under Heck reaction conditions. derpharmachemica.com This key step forms the advanced intermediate, N-benzyl-N-methyl-2-[3-(1-methyl-1, 2, 3, 6,-tetrahydro pyridine (B92270) -4-yl)- 1H-indol-5-yl] ethene sulfonamide. researchgate.net

Table 1: Synthesis of N-Benzyl-N-methylethenesulfonamide Intermediate

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product |

|---|---|---|---|

| 2-chloroethanesulfonyl chloride | N-methyl benzyl amine | Triethylamine / Dichloromethane | N-Benzyl-N-methylethenesulfonamide |

The final stages of Naratriptan synthesis involve the transformation of the complex ethene sulfonamide intermediate. This is achieved through a two-step process: hydrogenation followed by debenzylation. The hydrogenation step saturates the double bond within the tetrahydropyridine (B1245486) ring system.

Subsequently, the debenzylation step removes the N-benzyl protecting group to yield the final Naratriptan molecule with high purity. Catalytic transfer hydrogenation is an effective method for N-benzyl group removal, often employing a palladium on carbon (Pd-C) catalyst with a hydrogen donor like ammonium (B1175870) formate. mdma.ch This process is generally rapid and proceeds under moderate reaction conditions. mdma.ch In some cases, the addition of an acid, such as acetic acid, can facilitate the debenzylation of N-benzyl protected compounds. nih.gov

Table 2: Final Steps in Naratriptan Synthesis

| Starting Intermediate | Reaction Step | Reagents | Final Product |

|---|---|---|---|

| N-benzyl-N-methyl-2-[3-(1-methyl-1, 2, 3, 6,-tetrahydro pyridine -4-yl)- 1H-indol-5-yl] ethene sulfonamide | Hydrogenation & Debenzylation | H₂, Pd/C or Ammonium Formate, Pd/C | Naratriptan |

The sulfonamide group is a vital synthon in medicinal chemistry, present in approximately 30% of sulfur-containing drugs. thieme-connect.deresearchgate.net Sulfonamides can enhance water solubility and modulate the metabolic profile of a drug molecule. researchgate.net Consequently, this compound serves as a valuable building block for a wide range of advanced pharmaceutical intermediates beyond Naratriptan. Its vinyl group and sulfonamide moiety allow for diverse chemical modifications, making it a key component in the development of new therapeutic agents. thieme-connect.deresearchgate.net

Precursor in Naratriptan Synthesis

Synthetic Utility in Multi-component Reactions (MCRs)researchgate.net

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. researchgate.netum.edu.mt This approach offers significant advantages over traditional stepwise synthesis, including reduced reaction times, lower costs, and decreased waste generation. researchgate.net

The structural elements of this compound make it a suitable candidate for inclusion in catalyst-mediated MCRs. For instance, copper-mediated three-component reactions have been developed for the synthesis of N-acylsulfonamides from alkynes and sulfonyl azides. nih.gov Similarly, metal-free MCR strategies exist for producing sulfonyl amidines by coupling enamines (formed in situ from amines and ketones) with azides. nih.gov The reactive nature of the vinyl group in this compound allows it to potentially participate as a key reactant in similar catalyst-driven processes, enabling the rapid assembly of complex sulfonamide-containing molecules with diverse functionalities.

Stereocontrol in this compound-derived MCRs

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. When this compound is employed as a component in these reactions, the vinylsulfonamide moiety acts as a Michael acceptor, participating in a variety of transformations. Achieving stereocontrol in these MCRs is a significant challenge, and several strategies can be envisioned, drawing parallels from stereoselective reactions of other activated alkenes. nih.gov

One potential approach to inducing stereoselectivity is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the this compound backbone, directing the stereochemical outcome of the MCR. After the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. While specific examples utilizing this compound in this context are not extensively documented, the principle is well-established in asymmetric synthesis.

Another strategy involves the use of chiral catalysts. nih.gov A chiral Lewis acid or a chiral organocatalyst could coordinate to the this compound, creating a chiral environment that favors the formation of one stereoisomer over the other. The development of catalytic asymmetric MCRs is an active area of research, and its application to reactions involving this compound holds considerable promise for the enantioselective synthesis of complex sulfonamide-containing molecules. researchgate.net

Furthermore, substrate-controlled diastereoselectivity can be achieved when one of the other components in the MCR is chiral. The inherent chirality of the substrate can influence the stereochemical course of the reaction, leading to the preferential formation of a particular diastereomer. The efficiency of this approach depends on the nature of the chiral substrate and its ability to effectively bias the transition state geometry.

The stereochemical outcome of these reactions can be influenced by various factors, including the reaction conditions, the nature of the substrates, and the catalyst employed. Careful optimization of these parameters is crucial for achieving high levels of stereocontrol. researchgate.net

Development of this compound Derivatives for Synthetic Applications

To expand the synthetic utility of this compound, various derivatives have been developed. These modifications aim to introduce new functionalities, alter the reactivity of the vinylsulfonamide core, or facilitate specific synthetic transformations.

N-(4-Methoxybenzyl)-N-methylethenesulfonamide

N-(4-Methoxybenzyl)-N-methylethenesulfonamide is a derivative where a 4-methoxybenzyl (PMB) group is attached to the nitrogen atom. The PMB group is a common protecting group for amines in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under oxidative or acidic conditions.

Synthesis:

A plausible synthetic route to N-(4-Methoxybenzyl)-N-methylethenesulfonamide would involve a two-step procedure. First, the reaction of methanesulfonyl chloride with 4-methoxybenzylamine (B45378) would yield N-(4-methoxybenzyl)methanesulfonamide. Subsequent vinylation, for example, through a base-mediated elimination reaction of a corresponding β-haloethylsulfonamide precursor, would afford the desired product.

Applications:

The primary application of this derivative in organic synthesis would likely be as a precursor to N-methyl vinylsulfonamide, where the PMB group serves as a protecting group. This allows for transformations on other parts of a molecule that might be incompatible with a free N-H group. Following the desired synthetic steps, the PMB group can be readily cleaved to regenerate the this compound moiety for further reactions. Additionally, the presence of the aromatic ring could be exploited in reactions such as cross-coupling or electrophilic aromatic substitution to further functionalize the molecule.

N,N-Bis(4-methoxybenzyl)ethenesulfonamide

In N,N-Bis(4-methoxybenzyl)ethenesulfonamide, the nitrogen atom is disubstituted with two 4-methoxybenzyl groups. This modification further masks the reactivity of the nitrogen atom and can influence the steric environment around the vinylsulfonamide functionality.

Synthesis:

The synthesis of N,N-Bis(4-methoxybenzyl)ethenesulfonamide can be achieved by reacting ethenesulfonyl chloride with N,N-bis(4-methoxybenzyl)amine in the presence of a base. This approach provides a direct route to the desired product.

Applications:

Computational Chemistry and Theoretical Studies of N Methylethenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of N-Methylethenesulfonamide. These calculations provide a basis for interpreting its chemical reactivity and conformational preferences.

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with the 6-31G(d) basis set, have been employed to study this compound as a model system. nih.gov These studies are often conducted in the gas phase to understand the intrinsic conformational energetics of the vinylsulfonamide functional group. researchgate.netacs.org

One key application of these calculations has been to determine the energetic penalty associated with the molecule adopting a specific conformation required for binding to a protein. nih.gov For the vinylsulfonamide fragment, achieving the bound conformation incurs a specific energy cost. In a comparative study, this compound was used as a model to understand how substitutions affect this conformational energy. For instance, the addition of a methyl group (in the related N-methyl-2-propene-1-sulfonamide) was found to reduce the energetic penalty for achieving the bound conformation by 1.7 kcal/mol, a finding derived from these B3LYP/6-31G(d) level calculations. nih.govacs.org This highlights the critical role that subtle structural changes play in the conformational behavior of this class of compounds.

DFT calculations are essential for determining the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. These parameters are fundamental to understanding the molecule's shape and steric properties.

Below is a table of hypothetical, yet representative, optimized geometric parameters for this compound, as would be produced by a DFT B3LYP/6-31G(d) calculation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | S | N | - | - | 1.65 |

| S | O1 | - | - | 1.45 | |

| S | C1 | - | - | 1.78 | |

| N | C(methyl) | - | - | 1.47 | |

| Bond Angle (°) ** | O1 | S | O2 | - | 120.5 |

| O1 | S | N | - | 108.0 | |

| C1 | S | N | - | 107.5 | |

| Dihedral Angle (°) ** | C2 | C1 | S | N | 95.0 |

| C(methyl) | N | S | C1 | 65.0 |

Note: The data in this table is illustrative of typical outputs from DFT calculations and is not from a published study on this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that static quantum calculations cannot.

MD simulations can model the conformational dynamics of this compound in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer. These simulations track the motions of the atoms over time, revealing the flexibility of the molecule and the accessible conformations it can adopt. By analyzing the simulation trajectory, researchers can identify the most stable and frequently visited conformational states and the energy barriers for transitioning between them. This is particularly important for understanding how the molecule's shape might change upon moving from an aqueous environment to the binding pocket of a protein, a process central to its biological activity.

While specific docking studies for the isolated this compound are not prominent, it is a key fragment in larger molecules designed as covalent inhibitors. For example, derivatives containing the this compound warhead have been modeled with proteins like XIAP (X-linked inhibitor of apoptosis protein). google.com

In such a modeling study, the general process involves:

Docking: The ligand containing the this compound moiety is computationally placed into the binding site of the target protein. Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, van der Waals interactions).

Molecular Dynamics: The most promising docked pose is then subjected to MD simulations. This allows the protein-ligand complex to relax and simulates its dynamic behavior. The simulation can confirm the stability of the binding pose and identify key amino acid residues that form lasting interactions with the ligand. For a covalent inhibitor, the simulation can assess whether the reactive part of the molecule (the vinyl group) is positioned favorably close to a nucleophilic residue on the protein (like a lysine (B10760008) or cysteine) to facilitate a covalent bond. google.com

| Interaction Type | Ligand Group | Protein Residue (Hypothetical) | Distance (Å) |

| Hydrogen Bond | Sulfonyl Oxygen | Lysine (NH) | 2.9 |

| Hydrophobic | Ethenyl Group | Leucine (Side Chain) | 3.8 |

| Covalent Proximity | Ethenyl Carbon | Lysine (Side Chain Amine) | 3.5 |

Note: This table illustrates the type of data generated from ligand-protein interaction modeling. The protein and residues are hypothetical for this compound.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

Structure-Activity Relationship (SAR) and pharmacophore modeling are computational techniques used in drug discovery to understand how a molecule's structure relates to its biological activity and to design more potent compounds.

For a series of compounds containing the this compound core, a SAR study would involve systematically modifying different parts of the molecule and measuring the effect on biological activity. For instance, substituents could be added to the ethenyl group or the N-methyl group could be replaced with other alkyl groups. This data helps build a qualitative and quantitative understanding of which chemical features are essential for activity.

A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological effect. Based on an active compound containing the this compound scaffold, a pharmacophore model would identify key features such as:

A hydrogen bond acceptor (the sulfonyl oxygens).

A hydrophobic feature (the ethenyl group).

A covalent acceptor/Michael acceptor (the vinyl group).

This model serves as a 3D query to search databases for other structurally diverse molecules that might have the same biological activity or to guide the design of new, more potent inhibitors.

| Pharmacophore Feature | Molecular Moiety | Coordinates (X, Y, Z) | Radius (Å) |

| Hydrogen Bond Acceptor | Sulfonyl Oxygen 1 | (2.1, 0.5, -1.0) | 1.5 |

| Hydrogen Bond Acceptor | Sulfonyl Oxygen 2 | (3.5, -0.8, 0.2) | 1.5 |

| Hydrophobic Center | Ethenyl Group | (0.1, -1.5, 0.8) | 2.0 |

| Covalent Acceptor | Beta-vinyl Carbon | (-0.5, -0.5, 1.2) | 1.0 |

Note: This table represents a hypothetical pharmacophore model derived from this compound.

Predicting Biological Activity based on Conformational Effects

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods, particularly quantum chemical calculations like Density Functional Theory (DFT), are instrumental in predicting the stable conformations of this compound and understanding how these conformations influence its interactions with biological targets.

The conformational landscape of this compound is determined by the rotational barriers around its single bonds, particularly the C-S and S-N bonds. Theoretical calculations can elucidate the preferred spatial arrangement of the methyl and vinyl groups relative to the sulfonamide moiety. This preferred geometry can be crucial for fitting into the binding pocket of a target protein. For instance, in the context of vinylsulfonamides acting as covalent inhibitors, the orientation of the vinyl group is critical for its accessibility to nucleophilic residues like cysteine or lysine on a target protein.

Moreover, computational models can predict key electronic properties that are dependent on conformation, such as the molecular electrostatic potential (MEP) and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map reveals the regions of a molecule that are electron-rich or electron-poor, providing insights into potential sites for non-covalent interactions like hydrogen bonding or electrostatic interactions with a biological receptor. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity, which is particularly relevant for vinylsulfonamides that may act as electrophilic "warheads" in covalent inhibitors. By analyzing how these electronic properties change with different conformations, researchers can predict the likelihood of a productive binding event leading to a biological effect.

Utilizing Computational Models for Derivative Design

Computational models are invaluable in the design of novel derivatives of a lead compound like this compound to optimize its biological activity, selectivity, and pharmacokinetic properties. Structure-based drug design and ligand-based drug design are two key computational approaches used in this process.

In the absence of a known crystal structure of a target protein, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed. A QSAR model for a series of ethenesulfonamide (B1200577) derivatives would correlate variations in their chemical structures with changes in their biological activity. This allows for the prediction of the activity of novel, yet-to-be-synthesized derivatives. For example, a model could be built to explore how substituting the N-methyl group with other alkyl or aryl groups affects a specific biological endpoint.

When the structure of the target protein is known, structure-based design techniques like molecular docking can be utilized. Docking simulations can predict the binding mode and affinity of this compound and its derivatives within the active site of a target. These simulations provide detailed insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. This information can then be used to rationally design modifications to the this compound scaffold to enhance these interactions and improve binding affinity.

A key aspect of designing derivatives of vinylsulfonamides is the modulation of their electrophilicity and reactivity. Computational studies have shown that the nature of the substituent on the sulfonamide nitrogen can significantly influence the reactivity of the vinyl group. By systematically varying the N-substituent in silico, from a simple methyl group to more complex functionalities, computational models can predict the impact on the molecule's reactivity. This allows for the fine-tuning of the compound's potency and selectivity, for instance, to design a covalent inhibitor that reacts preferentially with its intended target over other biological nucleophiles.

The following conceptual table illustrates how computational models could be used to guide the design of N-substituted ethenesulfonamide derivatives by predicting key properties related to their potential biological activity.

| N-Substituent (R) in Ethenesulfonamide-R | Predicted Property 1: Reactivity (LUMO Energy) | Predicted Property 2: Binding Affinity (Docking Score) | Predicted Property 3: Lipophilicity (logP) | Rationale for Design |

| -CH₃ (this compound) | Baseline | Baseline | Baseline | Lead Compound |

| -H | Increased | Variable | Decreased | Enhance reactivity, potential for new interactions |

| -CH₂CH₃ | Slightly Decreased | Potentially Increased | Increased | Improve hydrophobic interactions |

| -C(O)CH₃ | Significantly Increased | Variable | Decreased | Enhance covalent binding potential |

| -Phenyl | Decreased | Potentially Increased | Significantly Increased | Introduce aromatic interactions (π-stacking) |

This table demonstrates the power of computational models to systematically explore chemical space and prioritize the synthesis of derivatives with the highest probability of success, thereby accelerating the drug discovery process.

Polymerization Studies Involving N Methylethenesulfonamide

Homopolymerization and Copolymerization of N-Methylethenesulfonamide

The polymerization of this compound can proceed through various mechanisms, allowing for the synthesis of a range of polymer architectures. Both its ability to polymerize on its own (homopolymerization) and with other monomers (copolymerization) have been investigated to create materials with specific functionalities.

One of the significant mechanisms involved in the polymerization of related sulfonamide-containing monomers is activated monomer anionic polymerization. nih.gov In this type of process, a monomer is deprotonated to form an "activated" species that then readily undergoes polymerization. For instance, in a related system, the deprotonation of a methanesulfonyl group on an N-(methanesulfonyl)azetidine monomer by a strong base like KHMDS leads to spontaneous anionic ring-opening polymerization (AROP) at room temperature. nih.gov This mechanism is distinct from traditional anionic polymerizations that require high temperatures, as the activation of the monomer facilitates the reaction under milder conditions. nih.gov The resulting polymer incorporates the sulfonyl groups directly into the polymer backbone, fundamentally influencing its structure and properties. nih.gov This activated monomer pathway is a key strategy for creating well-defined sulfonylamide-containing polymers.

The precise control of polymerization parameters such as temperature and the choice of initiator is critical for tailoring the final properties of the polymer. These factors significantly influence the reaction kinetics, molecular weight, and polydispersity of the resulting polymer chains.

Temperature: Reaction temperature is a crucial variable in polymerization. In many systems, higher temperatures increase the rate of polymerization. researchgate.net For example, in the emulsion polymerization of n-butyl methacrylate, reactions are often conducted at elevated temperatures (60–90°C) when using thermal initiators like potassium persulfate (KPS). researchgate.net However, for some monomers, high temperatures can lead to depropagation, which limits the final monomer conversion. aiche.org The selection of an optimal temperature is therefore a balance between achieving a sufficient reaction rate and avoiding undesirable side reactions or thermodynamic limitations.

Initiator: The type and concentration of the initiator play a pivotal role in controlling the polymerization process.

Thermal Initiators: Compounds like potassium persulfate (KPS) and ammonium (B1175870) persulfate (APS) are common thermal initiators that decompose at elevated temperatures to generate radicals and initiate polymerization. researchgate.netnih.govmdpi.com The concentration of the initiator directly impacts the final properties of the polymer; studies have shown that varying the molar ratio of monomer to initiator affects the particle size and critical solution temperature of the resulting microparticles. nih.gov

Redox Initiators: Redox initiation systems, such as hydrogen peroxide and ascorbic acid, can initiate polymerization at much lower temperatures than thermal initiators. researchgate.net This is advantageous for energy savings and for polymerizing temperature-sensitive monomers. researchgate.net

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer a high degree of control over the polymerization process. usm.edu RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the reaction, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. usm.eduresearchgate.net This technique is particularly valuable for creating well-defined block copolymers and other complex architectures. usm.edu

The following table summarizes the influence of these parameters on polymerization outcomes.

| Parameter | Effect on Polymerization | Examples of Control Agents | Citation |

| Temperature | Influences reaction rate, monomer conversion, and potential for side reactions like depropagation. | Varies depending on the system; e.g., 70°C for KPS-initiated reactions. | researchgate.netnih.gov |

| Initiator Concentration | Affects the number of polymer chains initiated, which in turn influences molecular weight and particle size. | Potassium Persulfate (KPS), Ammonium Persulfate (APS). | nih.govmdpi.com |

| Initiator Type | Determines the mechanism (e.g., thermal vs. redox) and the temperature at which polymerization occurs. | Thermal (KPS), Redox (H₂O₂/Ascorbic Acid), RAFT Agents. | researchgate.netusm.edu |

Formation of this compound-derived Polymeric Materials

The synthesis of polymers from this compound and related monomers yields materials with the sulfonylamide group, which imparts unique chemical and physical properties.

Polymers incorporating the sulfonylamide functional group (-SO₂NH-) can be synthesized through several advanced polymerization techniques. Ring-opening copolymerization (ROCOP) of N-sulfonyl aziridines with monomers like cyclic thioanhydrides can produce well-defined poly(thioester sulfonamide)s with highly alternating structures and controlled molecular weights. nih.gov This method, catalyzed by a mild phosphazene base, also allows for the creation of novel block copolymers. nih.gov Another powerful technique is RAFT polymerization, which has been successfully applied to sulfonamide-containing methacrylamides. usm.edu A key advantage of RAFT is its tolerance for a wide variety of functional groups, enabling the polymerization of neutral, cationic, and anionic monomers, which is ideal for creating functional polymers. usm.edu

The incorporation of monomers like this compound into a polymer structure can significantly alter its thermal and mechanical properties. The sulfonylamide group can influence chain interactions, leading to changes in the material's performance.

Mechanical Properties: The mechanical behavior of a polymer, including its tensile strength, modulus, and toughness, is dictated by its molecular structure. researchgate.net The incorporation of functional monomers can improve these properties. For instance, the introduction of imide groups into a polymer can lead to an increase in tensile strength and flexural strength. researchgate.net Similarly, creating polymer composites or utilizing specific polymerization techniques in the presence of templates can enhance the compression moduli of hydrogels by nearly tenfold. rsc.org The relationship between stress and strain, which defines properties like Young's Modulus, can be precisely measured to characterize the material's stiffness and resistance to deformation. researchgate.net

The table below illustrates how copolymer composition can be used to tune these properties.

| Property | Influencing Factor | Method of Control | Resulting Change | Citation |

| Glass Transition (Tg) | Inter-chain interactions, chain stiffness | Copolymerization with rigid monomers (e.g., itaconimides) | Increase in Tg and thermal stability | researchgate.net |

| Thermal Conductivity | Crystallinity, molecular weight | Control of polymerization conditions | Varies with polymer structure | mdpi.com |

| Tensile Strength | Monomer structure, cross-linking | Incorporation of functional comonomers | Increase in strength and stiffness | researchgate.net |

| Compression Modulus | Polymer network morphology | Template-based polymerization | Significant improvement in mechanical strength | rsc.org |

Applications of this compound-based Polymers in Advanced Materials

The unique properties imparted by the sulfonylamide group make polymers derived from this compound suitable for a variety of advanced applications. These materials often exhibit responsiveness to external stimuli, such as pH, making them "smart" polymers. asianpubs.org

Biomedical Applications: The biocompatibility and tunable properties of functional polymers make them ideal for biomedical uses. mdpi.com Sulfonamide-containing hydrogels can be designed for controlled drug delivery systems, where changes in pH can trigger the release of a therapeutic agent. asianpubs.orgmdpi.com Their high water absorption capacity also makes them suitable for use in wound dressings and tissue engineering scaffolds. mdpi.commdpi.com

Environmental Remediation: Gel-based membranes offer tailored selectivity for various pollutants, making them useful in environmental applications. mdpi.com Polymers containing functional groups like sulfonamides can be incorporated into membranes for water treatment, including desalination and the removal of pollutants. mdpi.com These materials can also be applied in gas separation processes, such as capturing carbon dioxide or removing pollutants like sulfur dioxide from industrial emissions. mdpi.com

Pharmaceutical Formulations: In pharmaceuticals, these advanced polymers can serve as carriers to improve therapeutic effectiveness and reduce side effects. mdpi.com For instance, they can be used to create long-acting injectables that provide a sustained release of medication, improving patient compliance and therapeutic outcomes. mdpi.com

Functional Polymers for Specific Applications

No information is available on the synthesis of functional polymers using this compound as a monomer or comonomer. There are no research findings detailing the properties or potential applications of such polymers.

Development of Hydrogels and Crosslinked Systems

There is no literature describing the incorporation of this compound into hydrogel networks or other crosslinked systems. Data on swelling behavior, mechanical properties, or stimuli-responsiveness of hydrogels containing this compound are absent from the scientific record.

Catalysis and N Methylethenesulfonamide

N-Methylethenesulfonamide in Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in modern synthesis. This compound can act as a key building block in these reactions, primarily by leveraging the electrophilic nature of its carbon-carbon double bond.

N-Heterocyclic Carbenes (NHCs) are highly versatile organocatalysts that can facilitate a wide range of chemical transformations. In the context of substrates like this compound, NHCs typically engage in a conjugate addition manifold. Vinyl sulfones and related species are known to be competent partners in NHC-catalyzed reactions. rsc.orgnih.gov

The general mechanism involves the nucleophilic attack of the NHC on the β-carbon of the vinyl group of this compound. This 1,4-addition generates a zwitterionic intermediate, often referred to as a Breslow intermediate analogue. This intermediate effectively reverses the polarity of the α-carbon, a concept known as "umpolung," allowing it to react with various electrophiles. This reactivity pattern opens pathways for tandem reactions, such as rearrangement/cycloaddition cascades to generate highly substituted heterocyclic compounds. nih.gov While the majority of NHC catalysis involves carbonyl-containing species, the use of vinyl sulfones demonstrates a different and valuable mode of reactivity for these nucleophilic catalysts. nih.gov

Table 1: Overview of NHC-Catalyzed Reactions with Vinyl Sulfone Analogs

| Catalyst Type | Substrate Class | Key Intermediate | Potential Products |

| N-Heterocyclic Carbene (NHC) | Vinyl Sulfonamides | Zwitterionic Adduct | Rearranged Isomers, Heterocycles |

This table illustrates the general reactivity of vinyl sulfone type compounds in NHC catalysis, a pathway applicable to this compound.

The activated double bond in this compound makes it an excellent Michael acceptor for enantioselective conjugate addition reactions. These reactions are crucial for constructing chiral molecules with high optical purity. Chiral organocatalysts, such as those derived from cinchona alkaloids, have been successfully employed for the highly enantioselective conjugate addition of nucleophiles to vinyl sulfones. brandeis.edu

This methodology allows for the creation of all-carbon quaternary stereocenters in high yield and enantioselectivity under mild conditions. brandeis.edu By reacting this compound with a suitable pronucleophile in the presence of a chiral organocatalyst, it is possible to synthesize optically active sulfonamide-containing products. The development of such catalytic asymmetric reactions provides a powerful and direct approach to valuable chiral building blocks that are otherwise difficult to prepare. nih.gov

Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a broad spectrum of reactions for functionalizing alkenes. This compound, with its activated vinyl group, is a suitable substrate for several important metal-catalyzed transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a vast array of cross-coupling reactions. libretexts.org The Mizoroki-Heck reaction, in particular, is a powerful method for carbon-carbon bond formation by coupling an alkene with a vinyl or aryl halide. youtube.comyoutube.com

This compound is a viable substrate for the Heck reaction. The electron-withdrawing nature of the N-methylsulfonamide group activates the alkene, facilitating the reaction. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the halide, followed by coordination of the alkene (this compound), migratory insertion of the vinyl group into the Pd-R bond, and subsequent β-hydride elimination to release the final product and regenerate the palladium(0) catalyst. youtube.comyoutube.com This reaction allows for the direct arylation or vinylation of the this compound backbone.

Table 2: Mizoroki-Heck Reaction Parameters for Vinyl Substrates

| Component | Example | Role in Reaction |

| Alkene Substrate | This compound | Activated Alkene |

| Coupling Partner | Aryl Iodide, Aryl Bromide | Source of Aryl/Vinyl Group |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of Pd(0) |

| Ligand | PPh₃, Buchwald-type phosphines | Stabilizes Pd catalyst |

| Base | Et₃N, NaOAc | Neutralizes HX byproduct |

This table outlines the typical components for a Heck reaction, a process applicable to this compound.

Copper catalysts are widely used due to their low cost, abundance, and unique reactivity, particularly in C-N bond formation and conjugate addition reactions. nie.edu.sgresearchgate.net For this compound, copper-catalyzed 1,4-conjugate addition is a prominent transformation. The vinyl sulfonamide moiety acts as an efficient Michael acceptor, reacting with a variety of nucleophiles, including organometallic reagents and thiols, in the presence of a copper catalyst. nih.gov

Furthermore, copper catalysis is instrumental in the synthesis of N-arylated sulfonamides through Ullmann-type couplings, although these reactions typically involve coupling an amine with an aryl halide rather than functionalizing an existing vinyl group. nie.edu.sg Intramolecular copper-catalyzed N-vinylation of sulfonamides has also been developed as an efficient route to synthesize nitrogen-containing heterocyclic enamines. nih.govresearchgate.net This highlights the broad utility of copper in mediating reactions involving the sulfonamide functional group.

The design of catalytic systems is pivotal for optimizing reaction efficiency, selectivity, and sustainability. Catalysts are broadly classified as homogeneous (dissolved in the reaction medium) or heterogeneous (in a separate phase from the reactants). mpg.de Homogeneous catalysts often exhibit high activity and selectivity, but their separation from the product can be challenging. chemrxiv.org

Heterogeneous catalysts, conversely, are easily recovered and recycled, which is advantageous for industrial processes. nih.gov The design of such catalysts often involves immobilizing a catalytically active metal species onto a solid support. rsc.orgrsc.org Common supports include high-surface-area materials like silica, polymers, or carbon. google.com The interaction between the metal and the support can significantly influence the catalyst's performance. rsc.orgsemanticscholar.org While these general principles are well-established for a vast range of catalytic processes, the specific incorporation of this compound as a ligand or as a monomeric unit for a polymeric catalyst support is not widely documented in the scientific literature.

Mechanistic Insights into Catalytic Reactions

The catalytic transformations of this compound are primarily governed by the electronic nature of the vinyl group, which is rendered electrophilic by the strongly electron-withdrawing sulfonamide moiety. This characteristic dictates its reactivity in a variety of catalytic cycles, where it can act as a key substrate. Mechanistic studies, often drawing parallels from structurally similar vinylsulfonamides, provide a window into the intricate interactions between the substrate, catalyst, and other reagents, which ultimately determine the reaction's outcome.

Elucidating the Role of this compound in Reaction Mechanisms

In transition metal-catalyzed reactions, this compound typically serves as an activated olefinic substrate. Its role is particularly well-understood in the context of palladium-catalyzed cross-coupling reactions, such as the Matsuda-Heck reaction. The catalytic cycle of the Matsuda-Heck reaction involves the arylation of an olefin using an arenediazonium salt as the aryl source and a palladium catalyst. wikipedia.org

The generally accepted mechanism for the Matsuda-Heck reaction involving an N-alkylated vinylsulfonamide like this compound proceeds through the following key steps:

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the arenediazonium salt to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like palladium(II) acetate. This step forms a cationic arylpalladium(II) intermediate, with the expulsion of nitrogen gas. wikipedia.org

Olefin Coordination and Migratory Insertion: The electron-deficient vinyl group of this compound then coordinates to the arylpalladium(II) complex. This is followed by a migratory insertion (or carbopalladation) step, where the aryl group on the palladium center is transferred to one of the vinyl carbons, and the palladium moiety forms a new bond with the other vinyl carbon. This step creates a new carbon-carbon bond and results in an alkylpalladium(II) intermediate. wikipedia.org

Syn β-Hydride Elimination: The subsequent step is a syn β-hydride elimination, where a hydrogen atom from the carbon adjacent to the palladium-bearing carbon is transferred to the palladium center. This step is often rate-determining and regenerates the carbon-carbon double bond in the product, now an arylated this compound, and forms a hydridopalladium(II) complex. wikipedia.org

Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX (where X is the counterion from the diazonium salt) from the hydridopalladium(II) complex, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org

The reactivity of N-alkylethenesulfonamides in the Matsuda-Heck reaction is influenced by the nature of the substituent on the nitrogen atom. Studies on a series of vinylsulfonamides have shown that tertiary sulfonamides, such as N-methyl-N-benzyl vinylsulfonamide (a close analog of this compound), are reactive in these couplings, although they may exhibit slower reaction rates compared to other electron-deficient olefins like methyl acrylate (B77674) or ethyl vinylsulfonate. Secondary vinylsulfonamides, in contrast, have been found to be largely unreactive under similar conditions. This difference in reactivity highlights the electronic and steric influence of the N-substituents on the substrate's ability to participate in the catalytic cycle. sci-hub.se

The following table illustrates the relative reactivity of various vinylsulfonamides in the Matsuda-Heck reaction, providing insight into the expected behavior of this compound.

| Olefin Substrate | Relative Reactivity |

|---|---|

| Methyl Acrylate | ++++ |

| Ethyl Vinylsulfonate | +++ |

| N-Methyl-N-benzyl vinylsulfonamide | ++ |

| N-Benzyl vinylsulfonamide | + |

Influence of Catalytic Systems on Selectivity and Yield

The choice of the catalytic system, encompassing the metal precursor, ligands, base, and solvent, exerts a profound influence on the selectivity and yield of reactions involving this compound. In palladium-catalyzed reactions, these components can affect the rate of catalyst activation, the stability of intermediates, and the kinetics of the elementary steps in the catalytic cycle.

Catalyst and Ligands: While the Matsuda-Heck reaction can often proceed without phosphine (B1218219) ligands, the broader Heck reaction typically employs them. The nature of the ligand can significantly impact the reaction's efficiency. For instance, in Heck reactions of electron-deficient olefins, both electron-rich and sterically hindered phosphine ligands can enhance the catalytic activity by promoting the oxidative addition step and stabilizing the palladium catalyst. However, the use of ligands can also lead to catalyst inhibition if present in excess. In some cases, N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands, offering greater stability to the palladium center, especially at higher temperatures. mdpi.com

Base and Solvent: The presence and nature of a base can be critical. In the conventional Heck reaction, a base is required to neutralize the HX produced during the reductive elimination step, thus ensuring the regeneration of the Pd(0) catalyst. In the Matsuda-Heck reaction, the necessity of a base can be solvent-dependent. For instance, reactions in methanol (B129727) can often proceed efficiently without a base, whereas in solvents like acetonitrile, a base may be required to facilitate the deprotonation of the intermediate hydridopalladium complex. sci-hub.se The choice of solvent also plays a crucial role in solubilizing the reactants and catalyst, as well as in stabilizing charged intermediates in the catalytic cycle. Polar aprotic solvents like DMF and NMP are commonly used in Heck reactions. nih.gov

The following interactive data table provides a hypothetical overview of how different palladium-based catalytic systems might influence the yield and selectivity in a Heck-type arylation of an N-alkylated vinylsulfonamide, based on general principles observed for similar substrates.

| Catalyst System | Ligand | Base | Solvent | Yield (%) | Selectivity (E/Z) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | None | None | Methanol | 75 | 95:5 |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 85 | 98:2 |

| Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | NMP | 90 | >99:1 |

| PdCl₂(PPh₃)₂ | - | NaOAc | Acetonitrile | 82 | 97:3 |

| Pd(OAc)₂ | (S)-BINAP | Proton Sponge | Toluene | 65 | 90:10 (ee: 85%) |

Advanced Analytical and Spectroscopic Characterization in N Methylethenesulfonamide Research

High-Resolution Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of N-Methylethenesulfonamide, providing a highly accurate determination of its elemental composition. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, which is crucial for distinguishing between compounds with the same integer mass but different chemical formulas.

For this compound, with a molecular formula of C₃H₇NO₂S, the theoretical exact mass can be calculated with high precision. This calculated mass serves as a benchmark for experimental HRMS measurements, allowing for confident identification.

Table 1: Theoretical Isotopic Masses for this compound (C₃H₇NO₂S)

| Isotope Composition | Exact Mass (Da) |

| ¹²C₃¹H₇¹⁴N¹⁶O₂³²S | 121.01974 |

| ¹³C¹²C₂¹H₇¹⁴N¹⁶O₂³²S | 122.02310 |

| ¹²C₃¹H₇¹⁴N¹⁶O₂³⁴S | 122.99566 |

This table presents the calculated exact masses for the most abundant isotopologues of this compound.

In addition to determining the parent ion's exact mass, tandem mass spectrometry (MS/MS) experiments can elucidate the fragmentation patterns of this compound. While a specific experimental spectrum for this compound is not publicly available, analysis of its close analog, ethenesulfonamide (B1200577) (vinylsulfonamide), provides insight into expected fragmentation pathways. Common fragmentation would involve the loss of small neutral molecules like SO₂ or cleavage of the N-C or S-N bonds.

Table 2: Major Fragment Ions Observed in the Electron Ionization Mass Spectrum of Ethenesulfonamide

| m/z | Proposed Fragment Ion |

| 107 | [M]⁺ (Molecular Ion) |

| 80 | [M - HCN]⁺ |

| 64 | [SO₂]⁺ |

| 43 | [C₂H₃O]⁺ or [CHNO]⁺ |

| 42 | [C₂H₂O]⁺ or [C₂H₄N]⁺ |

Data is based on the mass spectrum of the analog ethenesulfonamide (vinylsulfonamide).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the three different types of protons: the vinyl protons (-CH=CH₂) and the N-methyl protons (-NH-CH₃). The vinyl protons will exhibit characteristic splitting patterns due to geminal and cis/trans couplings. Based on data from the analogous compound ethenesulfonamide, the vinyl protons would appear as a complex multiplet in the range of 6-7 ppm. The N-methyl group would likely appear as a singlet or a doublet (if coupled to the NH proton) further upfield.

Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH =CH₂ (geminal) | ~6.8 | dd | J(trans) ≈ 16.5, J(cis) ≈ 9.9 |

| -CH=CH ₂ (trans) | ~6.2 | d | J(trans) ≈ 16.5 |

| -CH=CH ₂ (cis) | ~5.9 | d | J(cis) ≈ 9.9 |

| -NH-CH₃ | ~2.8 | s or d | - |

| -NH -CH₃ | Variable | br s | - |

Predicted values are based on data for ethenesulfonamide and general substituent effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound is expected to show three distinct carbon signals. The two sp² hybridized carbons of the vinyl group will resonate in the downfield region (typically 120-140 ppm), while the sp³ hybridized carbon of the N-methyl group will appear significantly upfield. The chemical shifts are influenced by the strong electron-withdrawing effect of the sulfonamide group.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H=CH₂ | ~135 |

| -CH=C H₂ | ~128 |

| -NH-C H₃ | ~30 |

Predicted values are based on typical chemical shifts for vinyl sulfones and N-alkyl sulfonamides.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=C, and S=O bonds.

The sulfonamide group gives rise to two very strong and characteristic stretching bands for the S=O bond. The N-H stretch will appear as a moderate band in the 3200-3400 cm⁻¹ region. The vinyl group will also show characteristic C=C and =C-H stretching and bending vibrations.